Methyl 3-amino-2,4-dichloro-5-fluorobenzoate
Overview
Description
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is an organic compound with the molecular formula C8H6Cl2FNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate typically involves the esterification of 3-amino-2,4-dichloro-5-fluorobenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Reaction Scheme:
3-amino-2,4-dichloro-5-fluorobenzoic acid+methanolH2SO4Methyl 3-amino-2,4-dichloro-5-fluorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions:
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Electrophilic Substitution: The chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may reduce the reactivity.
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Oxidation and Reduction:
- The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation Products: Nitrobenzoates.
Reduction Products: Aminobenzoates.
Scientific Research Applications
Chemistry
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological research, this compound can be used to study the effects of halogenated benzoates on cellular processes. Its derivatives may exhibit bioactivity, making it a candidate for drug development and medicinal chemistry studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,4-dichloro-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2,4-dichlorobenzoate
- Methyl 3-amino-5-fluorobenzoate
- Methyl 2,4-dichloro-5-fluorobenzoate
Uniqueness
Methyl 3-amino-2,4-dichloro-5-fluorobenzoate is unique due to the combination of amino, chloro, and fluoro substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, which are not observed in compounds with fewer or different substituents.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and potential uses in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactivity, and applications can provide valuable insights for further research and development.
Properties
IUPAC Name |
methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-14-8(13)3-2-4(11)6(10)7(12)5(3)9/h2H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPXHTQHEFRTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1Cl)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655283 | |
Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159908-24-3 | |
Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159908-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-2,4-dichloro-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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